REACTION_CXSMILES
|
[C:1]([C:3]1[C:11]2[CH:10]=[N:9][CH:8]=[N:7][C:6]=2[NH:5][CH:4]=1)#[CH:2]>C(O)C.[OH-].[Pd+2].[OH-]>[CH2:1]([C:3]1[C:11]2[CH:10]=[N:9][CH:8]=[N:7][C:6]=2[NH:5][CH:4]=1)[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
0.293 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CNC=2N=CN=CC21
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The mixture was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CNC=2N=CN=CC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |